Lafadofensine fumarate

Description

Dimethyl fumarate (DMF) is an oral immunomodulatory agent approved for relapsing-remitting multiple sclerosis (RRMS). It activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates antioxidant responses and mitigates oxidative stress, contributing to its neuroprotective and anti-inflammatory effects . Clinical trials demonstrate that DMF reduces annualized relapse rates (ARR) by ~50% and decreases gadolinium-enhancing (Gd+) lesions on MRI over two years compared to placebo . Its active metabolite, monomethyl fumarate (MMF), is also shared by diroximel fumarate, a newer fumarate derivative with improved gastrointestinal tolerability .

Properties

CAS No. |

914989-91-6 |

|---|---|

Molecular Formula |

C20H20F2N2O4 |

Molecular Weight |

390.4 g/mol |

IUPAC Name |

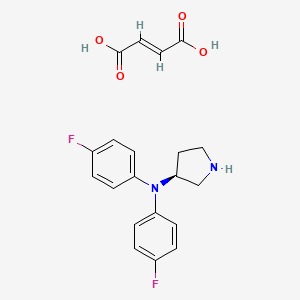

(3S)-N,N-bis(4-fluorophenyl)pyrrolidin-3-amine;(E)-but-2-enedioic acid |

InChI |

InChI=1S/C16H16F2N2.C4H4O4/c17-12-1-5-14(6-2-12)20(16-9-10-19-11-16)15-7-3-13(18)4-8-15;5-3(6)1-2-4(7)8/h1-8,16,19H,9-11H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/t16-;/m0./s1 |

InChI Key |

ZSZYIZVGIHDIEP-SBWPJONASA-N |

Isomeric SMILES |

C1CNC[C@H]1N(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

C1CNCC1N(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lafadofensine fumarate involves multiple steps, starting with the preparation of lafadofensineThe final step involves the reaction of lafadofensine with fumaric acid to form the fumarate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-efficiency reactors, precise control of reaction conditions, and purification processes to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Lafadofensine fumarate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized lafadofensine derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Lafadofensine fumarate has been investigated for various scientific research applications, including:

Chemistry: Used as a model compound in studies of chemical reactions and mechanisms.

Biology: Studied for its potential effects on biological systems, including its interaction with cellular pathways.

Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of lafadofensine fumarate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating neurotransmitter systems in the brain, particularly those involving dopamine and serotonin receptors. This modulation can lead to changes in neuronal activity and has potential therapeutic implications for neurological disorders .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

DMF vs. Interferon Beta-1a (IFNβ-1a)

A retrospective cohort study (n=316) compared DMF and IFNβ-1a in RRMS patients over 15 months. Key findings include:

- Clinical Relapses : DMF group: 24.5% vs. IFNβ-1a: 9.6% (unadjusted rates). After adjusting for baseline factors, IFNβ-1a was associated with higher relapse risk .

- MRI Activity : DMF reduced new T2 lesions (28.6% vs. 8.7% in IFNβ-1a) .

- 51.1% for IFNβ-1a .

DMF vs. Fingolimod

A real-world study and meta-analyses reported:

- Efficacy: Pooled phase III data showed comparable relapse reduction and disability outcomes between DMF and fingolimod .

- Safety : Discontinuation due to adverse events (AEs) was higher for DMF (10%) than fingolimod (4%), primarily due to gastrointestinal (GI) intolerance .

- Cost : DMF and fingolimod have similar cost-effectiveness profiles in some health systems .

Limitations : Comparisons rely on adjusted indirect analyses rather than direct RCTs .

DMF vs. Teriflunomide

- Efficacy: Indirect analyses suggest DMF may reduce relapse rates more effectively than teriflunomide, though disability outcomes are comparable .

- Safety: Teriflunomide has a distinct AE profile (e.g., liver enzyme elevation) compared to DMF’s GI effects .

DMF vs. Glatiramer Acetate

DMF vs. Novel Fumarates: Diroximel Fumarate

Diroximel fumarate, a prodrug of MMF, offers:

- Bioequivalence : Same active metabolite (MMF) as DMF, with comparable efficacy .

- Tolerability : Improved GI tolerability, leading to fewer discontinuations .

- Cost : Similar or lower total costs compared to DMF under confidential pricing schemes .

Emerging Compounds: CNS-Targeted Nrf2 Activators

Vinyl sulfoximine compounds (e.g., CH-3) are designed to enhance CNS penetration and reduce off-target effects compared to DMF.

Table 1. Efficacy Comparison of DMF and Key Competitors

| Compound | Annualized Relapse Rate Reduction | NEDA-3 Achievement (%) | MRI Lesion Reduction |

|---|---|---|---|

| DMF | ~50% | 79.9 | 90% |

| IFNβ-1a | ~30% | 51.1 | Limited data |

| Fingolimod | ~50% | ~70–80 | 85–90% |

| Teriflunomide | ~35% | ~60 | 70–75% |

Q & A

Basic Research Questions

Q. What are the primary methodologies for synthesizing Lafadofensine fumarate, and how do reaction conditions influence yield optimization?

- Methodological Answer : Synthesis pathways for fumarate derivatives often involve esterification or salt formation. For example, ionic liquid catalysts (e.g., HSO3-pmimHSO4) can optimize esterification reactions by adjusting variables like temperature, molar ratios, and catalyst dosage. Response surface methodology (RSM) with Box-Behnken designs is recommended for multi-variable optimization, as demonstrated in fumarate synthesis studies .

- Data Consideration : Include tables comparing yield percentages under varying conditions (e.g., temperature: 60–100°C; catalyst: 1–5 mol%).

Q. How do researchers validate the purity and stability of this compound in preclinical studies?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity validation. Stability studies require accelerated degradation tests under stress conditions (e.g., 40°C/75% RH for 6 months). Reference standards should align with ICH guidelines for impurities ≤0.1% .

- Data Consideration : Tabulate degradation products and retention times under thermal, photolytic, and hydrolytic stress.

Q. What in vitro assays are used to assess this compound’s mechanism of action?

- Methodological Answer : Radioligand binding assays (e.g., receptor affinity) and functional assays (e.g., cAMP accumulation) are critical. Dose-response curves (IC50/EC50) should be generated with triplicate measurements to ensure reproducibility. Normalize data to positive controls (e.g., known agonists/antagonists) .

Advanced Research Questions

Q. How can conflicting pharmacokinetic (PK) data for this compound across species be systematically reconciled?

- Methodological Answer : Conduct a meta-analysis of PK parameters (e.g., Cmax, AUC, t1/2) using random-effects models to account for interspecies variability. Stratify data by administration route (oral vs. intravenous) and adjust for covariates like protein binding. For example, TDF meta-analyses resolved renal safety contradictions by pooling randomized trials and adjusting for baseline creatinine clearance .

- Data Consideration : Forest plots comparing bioavailability across species (e.g., rats vs. primates) with 95% confidence intervals.

Q. What experimental designs mitigate bias in this compound’s comparative efficacy studies?

- Methodological Answer : Use double-blind, randomized controlled trials (RCTs) with active comparators. Power calculations (α = 0.05, β = 0.2) should determine sample size. For preclinical studies, apply the ARRIVE 2.0 guidelines to ensure transparency in animal models .

- Data Consideration : Include CONSORT flow diagrams for RCTs and attrition tables for animal studies.

Q. How should researchers address discrepancies in this compound’s receptor selectivity profiles across studies?

- Methodological Answer : Replicate assays using identical cell lines (e.g., HEK293 vs. CHO-K1) and buffer conditions (pH, temperature). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. Cross-validate findings with orthogonal techniques like electrophysiology or β-arrestin recruitment assays .

Methodological Frameworks

- Systematic Reviews : Follow PRISMA guidelines for literature screening, data extraction, and risk-of-bias assessment (e.g., RoB 2.0 tool) .

- Data Presentation : Raw data in appendices; processed data (means ± SEM) in main text. Use ANOVA for multi-group comparisons and Bonferroni correction for post hoc tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.